Ethyl 2-(2,4-diaminophenyl)acetate
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Overview
Description
Ethyl 2-(2,4-diaminophenyl)acetate is an organic compound with the molecular formula C10H14N2O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two amino groups at the 2 and 4 positions, and the carboxyl group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,4-diaminophenyl)acetate typically involves the esterification of 2-(2,4-diaminophenyl)acetic acid with ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2,4-diaminophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for converting amino groups to halides.
Major Products:
Oxidation: Ethyl 2-(2,4-dinitrophenyl)acetate.
Reduction: Ethyl 2-(2,4-diaminophenyl)ethanol.
Substitution: Ethyl 2-(2,4-dihalophenyl)acetate.
Scientific Research Applications
Ethyl 2-(2,4-diaminophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 2-(2,4-diaminophenyl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The amino groups can form hydrogen bonds with active sites of enzymes or receptors, thereby modulating their activity. The ester group can also undergo hydrolysis to release the active phenylacetic acid derivative, which can interact with various molecular targets.
Comparison with Similar Compounds
Ethyl 2-(2,4-diaminophenyl)acetate can be compared with other similar compounds such as:
Ethyl 2-(2,4-dinitrophenyl)acetate: This compound has nitro groups instead of amino groups, which significantly alters its reactivity and applications.
Ethyl 2-(2,4-dihalophenyl)acetate: The halogenated derivatives have different electronic properties and can be used in different chemical reactions.
Ethyl 2-(2,4-diaminophenyl)ethanol: The reduction product has an alcohol group instead of an ester, which affects its solubility and reactivity.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 2-(2,4-diaminophenyl)acetate |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5,11-12H2,1H3 |
InChI Key |
FGLBFRCLOKRWGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)N)N |
Origin of Product |
United States |
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